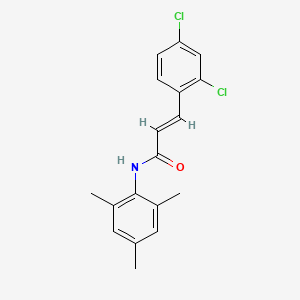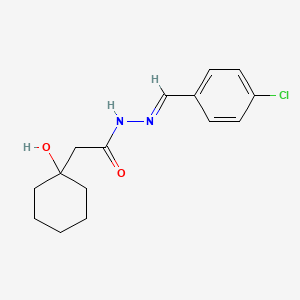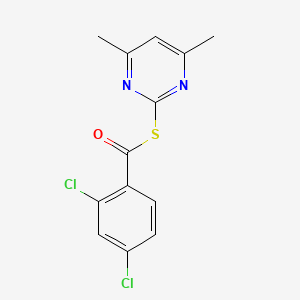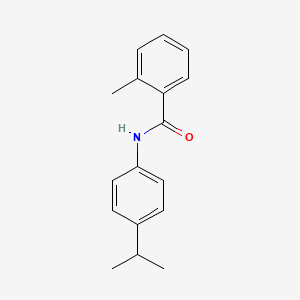
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group . Sulfonamides are known for their wide range of biological activities and are used in many pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” would likely consist of a central carbon atom (from the glycinamide) bonded to two nitrogen atoms. Each of these nitrogen atoms would be bonded to a phenyl ring, one of which would have a chlorine atom attached (4-chlorophenyl) and the other would have a sulfonyl group attached (phenylsulfonyl) .Chemical Reactions Analysis
The chemical reactions of “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” would likely be influenced by the presence of the sulfonyl and amine groups, as well as the chlorine atom. These functional groups are often reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” would be influenced by its molecular structure. For example, the presence of the sulfonyl and amine groups could impact its solubility, while the chlorine atom could affect its reactivity .Wissenschaftliche Forschungsanwendungen
Osteoclastogenesis Inhibition and Bone Loss Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has shown significant potential in preventing osteoclastogenesis and estrogen-dependent bone loss, indicating its application in treating postmenopausal osteoporosis. PMSA effectively inhibits receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting a therapeutic strategy for anti-osteoporosis drugs through the reduction of osteoclast activity. Specifically, N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl) prevented bone loss in an ovariectomized (OVX) mouse model, highlighting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).
Enzymatic and Cellular Pharmacology Insights
Studies have explored the cellular pharmacology of closely related compounds to N2-(4-chlorophenyl)-N2-(phenylsulfonyl)glycinamide, offering insights into their potential therapeutic applications. The cellular uptake and pharmacological behavior of similar sulfonylurea compounds have been analyzed, demonstrating their selective accumulation within cells and potential for drug development. Such studies contribute to understanding the mechanisms of action and therapeutic potential of sulfonylurea derivatives in various diseases (Houghton et al., 1990).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNOMHJCCRAUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzenesulfonyl-(4-chloro-phenyl)-amino]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)
![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)
![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)